molecular formula C8H17N B1290397 3-Tert-butylpyrrolidine CAS No. 381665-66-3

3-Tert-butylpyrrolidine

Cat. No.: B1290397
CAS No.: 381665-66-3
M. Wt: 127.23 g/mol
InChI Key: LMVHALAYUBESJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylpyrrolidine is a chemical compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, featuring a tert-butyl group attached to the third carbon of the pyrrolidine ring. This compound is known for its unique structural properties and is widely used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-tert-butyl-1-aminobutane under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Tert-butylpyrrolidine is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the tert-butyl group.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    2-Tert-butylpyrrolidine: A structural isomer with the tert-butyl group attached to the second carbon.

Uniqueness: 3-Tert-butylpyrrolidine is unique due to the presence of the tert-butyl group at the third carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interaction with molecular targets, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3-tert-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVHALAYUBESJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634970
Record name 3-tert-Butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381665-66-3
Record name 3-tert-Butylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butylpyrrolidine
Reactant of Route 2
3-Tert-butylpyrrolidine
Reactant of Route 3
3-Tert-butylpyrrolidine
Reactant of Route 4
3-Tert-butylpyrrolidine
Reactant of Route 5
3-Tert-butylpyrrolidine
Reactant of Route 6
3-Tert-butylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.